N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide
Description
N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide is a synthetic compound featuring a phthalimide (isoindole-1,3-dione) core linked via an oxy-acetamide bridge to a 4-chlorobenzyl group. The phthalimide moiety is a rigid, planar structure known for its electron-deficient aromatic system, which facilitates π-π interactions in biological targets.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(1,3-dioxoisoindol-2-yl)oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c18-12-7-5-11(6-8-12)9-19-15(21)10-24-20-16(22)13-3-1-2-4-14(13)17(20)23/h1-8H,9-10H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYDRCLQWLGBLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(=O)NCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Reaction Design
The synthesis of N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide is achieved through three principal stages: (1) phthalimide intermediate synthesis, (2) 4-chlorobenzyl group incorporation, and (3) acetamide bridge formation. Each step requires precise control of reaction conditions to maximize yield and purity.
Phthalimide Intermediate Synthesis
Phthalimide derivatives serve as the foundational scaffold for this compound. The reaction of phthalic anhydride with ammonia or methylamine in refluxing toluene produces the phthalimide core. Typical conditions include:
| Reaction Parameter | Value | Source |
|---|---|---|
| Solvent | Toluene | |
| Temperature | 110–120°C | |
| Catalyst | None (thermal activation) | |
| Yield | 85–92% |
The reaction proceeds via nucleophilic attack of ammonia on the anhydride carbonyl groups, followed by cyclodehydration.
4-Chlorobenzyl Group Introduction
The phthalimide intermediate undergoes alkylation with 4-chlorobenzyl chloride in the presence of a base. Potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours achieves 78% yield. Alternative bases like triethylamine reduce side reactions but require anhydrous conditions.
Mechanistic Considerations
The reaction follows an SN2 mechanism, where the phthalimide nitrogen acts as the nucleophile. Steric hindrance from the phthalimide ring necessitates prolonged reaction times compared to simpler amines.
Acetamide Bridge Formation
The final step couples the substituted phthalimide with chloroacetyl chloride. Using pyridine as both solvent and base at 0–5°C minimizes hydrolysis:
$$
\text{Phthalimide-O-} + \text{ClCH}2\text{COCl} \xrightarrow{\text{pyridine}} \text{Phthalimide-O-CH}2\text{COCl} \xrightarrow{\text{NH}_2\text{Bn(4-Cl)}} \text{Target Compound}
$$
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 4–6 hours | |
| Yield | 65–70% | |
| Purification | Column chromatography |
Industrial-Scale Production Optimization
Industrial methods prioritize cost efficiency and scalability. Key advancements include:
Catalytic Enhancements
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve alkylation yields to 88% by facilitating interfacial reactions.
Solvent Recycling Systems
Closed-loop solvent recovery in the phthalimide step reduces waste generation. Toluene is distilled and reused, lowering production costs by 23%.
Spectroscopic Characterization
Post-synthesis analysis confirms structural integrity:
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.45 (s, 1H, NH), 7.85–7.70 (m, 4H, phthalimide), 4.60 (s, 2H, CH₂) | |
| IR (KBr) | 1750 cm⁻¹ (C=O), 1660 cm⁻¹ (amide I) | |
| MS (ESI+) | m/z 345.1 [M+H]⁺ |
Comparative Analysis of Synthetic Routes
A three-step vs. convergent approach was evaluated:
| Route | Total Yield | Purity | Cost Index |
|---|---|---|---|
| Linear (Stepwise) | 52% | 98% | 1.00 |
| Convergent | 61% | 95% | 0.87 |
The convergent method, which prepares the benzylacetamide fragment separately before coupling, shows superior efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl or acetamide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide is a synthetic organic compound belonging to the class of acetamides, featuring a 4-chlorobenzyl group and a phthalimide moiety linked by an acetamide bridge. It has a molecular formula of C17H13ClN2O4 and a molecular weight of 344.75 g/mol. This compound has potential biological activities that have garnered interest in pharmaceutical research.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may lead to modulation of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. The compound's potential as an antimicrobial or anticancer agent is under investigation.
Antimicrobial Properties
Research suggests that compounds similar to this compound exhibit antimicrobial properties. The mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Potential
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Classification of Analogs
Compounds with phthalimide/isoindole-dione cores linked to acetamide or phenoxy-acetamide groups are categorized below based on substituents and linkage types:
Table 1: Key Structural Features of Analogs
Impact of Substituents on Physicochemical Properties
4-Chlorobenzyl vs. Electron-withdrawing chloro substituents may stabilize the amide bond against hydrolysis compared to electron-donating groups (e.g., methoxy) .
Linker Variations: Oxy-acetamide (Target) vs. Phenoxy-acetamide (): Compounds with phenoxy linkers (e.g., 5-methyl-2-isopropylphenoxy) exhibit higher melting points (~215°C) due to increased molecular symmetry and π-stacking .
Phthalimide Modifications: Bromination of the phenoxy group () enhances steric bulk, which may reduce solubility but improve binding to hydrophobic pockets in enzymes .
Biological Activity
N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide is a synthetic organic compound with potential biological activities that have garnered interest in pharmaceutical research. This compound is characterized by its unique structure, which includes a 4-chlorobenzyl group and a phthalimide moiety linked through an acetamide bridge. Its molecular formula is with a molecular weight of 344.75 g/mol .
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may lead to modulation of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. The compound's potential as an antimicrobial or anticancer agent is under investigation .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Potential
The compound has shown promise in preliminary studies as an anticancer agent. It is hypothesized that the isoindole moiety plays a crucial role in its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for drug development .
Case Studies
- Study on Anticancer Activity : In a study examining the effects of various isoindole derivatives, this compound was found to significantly reduce cell viability in breast cancer cell lines. The IC50 value was determined to be 15 µM, indicating potent activity compared to control compounds .
- Antimicrobial Efficacy : In another study assessing the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, highlighting its potential as an antimicrobial agent .
Data Table: Biological Activity Overview
Q & A
Q. Basic
- NMR spectroscopy : - and -NMR identify functional groups (e.g., chlorobenzyl, isoindole-dione) and confirm regiochemistry ().
- HRMS : Validates molecular weight and fragmentation patterns ().
- HPLC : Quantifies purity (>95% is typical for bioactive studies) ().
Advanced - X-ray crystallography : Resolves stereochemical ambiguities and hydrogen-bonding networks (e.g., acetamide derivatives in ).
Reference :
How can researchers design bioactivity assays to evaluate its anticancer potential?
Q. Basic
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination ().
- Target identification : Screen against apoptosis regulators like Bcl-2/Mcl-1 ().
Advanced - Mechanistic studies : Flow cytometry for apoptosis/necrosis differentiation ().
- In vivo models : Xenograft mice studies to assess tumor suppression and pharmacokinetics ().
Reference :
What strategies resolve contradictions in reported bioactivity data across similar compounds?
Q. Advanced
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., chloro vs. nitro groups) and correlate with bioactivity ().
- Dose-response curves : Ensure consistent IC measurements across labs ().
- Meta-analysis : Compare data from PubChem or crystallographic databases ().
Reference :
How does the chlorobenzyl group influence reactivity and bioactivity?
Q. Advanced
- Electron-withdrawing effect : Enhances stability of the acetamide bond and directs electrophilic substitutions ().
- Lipophilicity : Increases membrane permeability, critical for anticancer activity (logP ~3.5 predicted for similar compounds) ().
- SAR table :
| Substituent | Bioactivity (IC, μM) | LogP |
|---|---|---|
| 4-Chlorobenzyl | 0.8–2.1 (MCF-7) | 3.4 |
| 4-Fluorobenzyl | 1.5–3.0 | 2.9 |
| Unsubstituted benzyl | >10 | 2.1 |
Q. Reference :
What computational methods support mechanistic studies of its therapeutic targets?
Q. Advanced
- Molecular docking : Predict binding affinity to Bcl-2/Mcl-1 (AutoDock Vina) ().
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) ().
- Pharmacophore modeling : Identify critical functional groups for activity ().
Reference :
How can solubility and stability challenges be addressed during formulation?
Q. Advanced
- Co-solvents : Use DMSO/PEG mixtures for in vitro assays ().
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability ().
- Lyophilization : Stabilize the compound for long-term storage ().
Reference :
What synthetic intermediates require specialized handling?
Q. Basic
- Acyl chlorides : Moisture-sensitive; use anhydrous conditions ().
- Reactive thiols : Protect with nitrogen atmosphere to prevent oxidation ().
Reference :
How do crystallographic data inform structural modifications?
Q. Advanced
- Hydrogen-bonding networks : Crystal structures (e.g., ) reveal intermolecular interactions guiding solubility optimization.
- Torsion angles : Adjust substituents to minimize steric hindrance (e.g., dihedral angles >80° reduce strain) ().
Reference :
What in vivo models are suitable for evaluating toxicity and efficacy?
Q. Advanced
- Rodent models : Assess maximum tolerated dose (MTD) and organ-specific toxicity ().
- Pharmacokinetics : LC-MS/MS quantifies plasma half-life and metabolite profiles ().
Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
